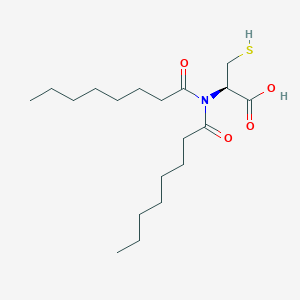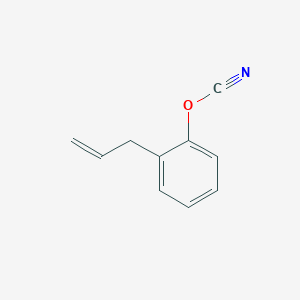
2-(Prop-2-en-1-yl)phenyl cyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Prop-2-en-1-yl)phenyl cyanate is an organic compound that belongs to the class of cyanate esters. Cyanate esters are known for their high thermal stability, low moisture absorption, and excellent dielectric properties, making them valuable in various industrial applications. This compound features a phenyl ring substituted with a prop-2-en-1-yl group and a cyanate functional group, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-en-1-yl)phenyl cyanate typically involves the reaction of phenol derivatives with cyanogen halides. One common method is the reaction of 2-(Prop-2-en-1-yl)phenol with cyanogen chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetone at low temperatures to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of cyanate esters, including this compound, involves similar synthetic routes but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality cyanate esters .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Prop-2-en-1-yl)phenyl cyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanate group to amines or other functional groups.
Substitution: The cyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include oxides, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(Prop-2-en-1-yl)phenyl cyanate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 2-(Prop-2-en-1-yl)phenyl cyanate involves its ability to undergo polymerization reactions. The cyanate group can participate in cyclotrimerization reactions, forming triazine rings that contribute to the compound’s stability and performance in high-temperature applications. Additionally, its derivatives can interact with biological targets, such as enzymes, through various binding interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Prop-2-en-1-yl)phenyl isocyanate
- 2-(Prop-2-en-1-yl)phenyl carbamate
- 2-(Prop-2-en-1-yl)phenyl urea
Uniqueness
2-(Prop-2-en-1-yl)phenyl cyanate is unique due to its cyanate functional group, which imparts distinct chemical reactivity and stability compared to similar compounds. Its ability to form high-performance polymers through cyclotrimerization reactions sets it apart from other related compounds .
Propriétés
Numéro CAS |
143304-63-6 |
|---|---|
Formule moléculaire |
C10H9NO |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
(2-prop-2-enylphenyl) cyanate |
InChI |
InChI=1S/C10H9NO/c1-2-5-9-6-3-4-7-10(9)12-8-11/h2-4,6-7H,1,5H2 |
Clé InChI |
VQUUFHFIBOOLBF-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=CC=CC=C1OC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Benzoyl-5,8-diazaspiro[4.5]decan-5-ium bromide](/img/structure/B12563089.png)
![2,5-Bis[hexyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12563095.png)
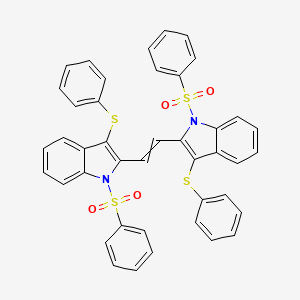
![Tert-butyl[(5-iodopent-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B12563104.png)
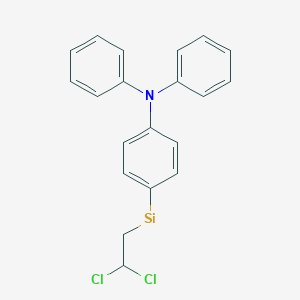

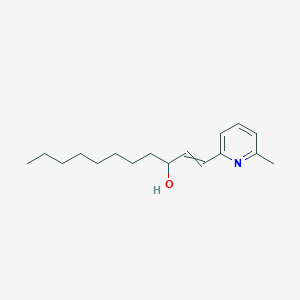
![N-{5-[Bis(4-methoxyphenyl)(phenyl)methoxy]pentyl}phosphoramidic acid](/img/structure/B12563134.png)

![1-(5,5,6-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B12563149.png)
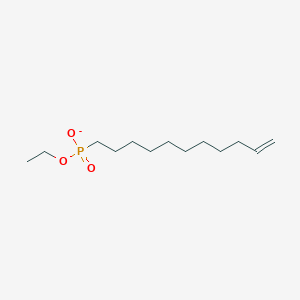
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12563172.png)
